molecular formula C6H8F3N3 B1463468 (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1221283-05-1

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1463468
CAS No.: 1221283-05-1
M. Wt: 179.14 g/mol
InChI Key: BFJJRLFTZRCIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 3 and a methylamine group at position 5. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various fields, including medicinal chemistry and agrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The resulting product is then subjected to work-up and distillation to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using a similar approach. The reaction is performed in large reactors with precise control over temperature and concentration to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group at position 3 and the methylamine group at position 5 makes (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine unique. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and agrochemical applications .

Properties

CAS No.

1221283-05-1

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C6H8F3N3/c1-12-4(3-10)2-5(11-12)6(7,8)9/h2H,3,10H2,1H3

InChI Key

BFJJRLFTZRCIRT-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)CN

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CN

Origin of Product

United States

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